molecular formula C31H27F3N4O2 B10913720 4-(3,4-dimethoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

4-(3,4-dimethoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B10913720
M. Wt: 544.6 g/mol
InChI Key: XZWQBJNDZDTPRX-UHFFFAOYSA-N
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Description

2-METHOXY-4-[2-[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a methoxy group, a pyrazolyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 2-METHOXY-4-[2-[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the pyrazolyl intermediate: This step involves the reaction of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole with appropriate reagents to introduce the pyrazolyl group.

    Introduction of the trifluoromethyl group: This is achieved through the use of trifluoromethylating agents under controlled conditions.

    Coupling with the pyrimidinyl moiety: The intermediate is then coupled with a pyrimidinyl compound to form the core structure.

    Methoxylation: Finally, the methoxy group is introduced to complete the synthesis.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

2-METHOXY-4-[2-[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and trifluoromethyl groups, using nucleophiles or electrophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes.

Scientific Research Applications

2-METHOXY-4-[2-[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER has a wide range of scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of novel compounds with desired properties.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[2-[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic functions, alteration of signal transduction pathways, or interaction with cellular components to exert its effects.

Comparison with Similar Compounds

When compared to similar compounds, 2-METHOXY-4-[2-[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER stands out due to its unique combination of functional groups. Similar compounds include:

    2-Methoxy-4-methylphenol: Known for its applications in flavor and fragrance industries.

    Trifluoromethyl ketones: Valued for their role in medicinal chemistry and as intermediates in organic synthesis.

    Pyrazolyl derivatives: Explored for their pharmacological activities and as building blocks in chemical synthesis.

Each of these compounds shares some structural similarities but differs in specific functional groups and their resulting properties, highlighting the uniqueness of 2-METHOXY-4-[2-[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER.

Properties

Molecular Formula

C31H27F3N4O2

Molecular Weight

544.6 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C31H27F3N4O2/c1-18-6-10-21(11-7-18)28-20(3)29(22-12-8-19(2)9-13-22)38(37-28)30-35-24(17-27(36-30)31(32,33)34)23-14-15-25(39-4)26(16-23)40-5/h6-17H,1-5H3

InChI Key

XZWQBJNDZDTPRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC(=C(C=C4)OC)OC)C5=CC=C(C=C5)C)C

Origin of Product

United States

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